6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-1,1-dioxo-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide;hydrochloride
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Overview
Description
6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-1,1-dioxo-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide;hydrochloride is a complex organic compound that features a thieno[2,3-e]thiazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-1,1-dioxo-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thieno[2,3-e]thiazine core: This can be achieved through cyclization reactions involving appropriate thioamide and chloroacetyl derivatives.
Introduction of the hydroxypyridinyl group: This step often involves nucleophilic substitution reactions.
Deuteration: The incorporation of trideuteriomethyl groups can be achieved using deuterated reagents under specific conditions to ensure selective deuteration.
Final assembly and purification: The final compound is assembled through amide bond formation and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-1,1-dioxo-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-1,1-dioxo-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide;hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-1,1-dioxo-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide
- 2-hydroxypyridine
Uniqueness
6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-1,1-dioxo-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide;hydrochloride is unique due to the presence of the trideuteriomethyl group, which can influence its chemical and biological properties. This deuteration can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from similar compounds.
Properties
Molecular Formula |
C13H11Cl2N3O5S2 |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-1,1-dioxo-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H10ClN3O5S2.ClH/c1-17-10(13(20)16-9-3-2-6(18)5-15-9)11(19)12-7(24(17,21)22)4-8(14)23-12;/h2-5,18-19H,1H3,(H,15,16,20);1H/i1D3; |
InChI Key |
HUVFYLIMNDMCTQ-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=NC=C(C=C3)O.Cl |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=NC=C(C=C3)O.Cl |
Origin of Product |
United States |
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